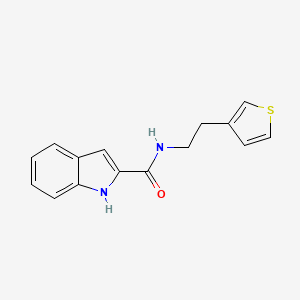

N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide

説明

IUPAC Nomenclature and Systematic Identification

The systematic name of this compound, N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide , follows IUPAC conventions for prioritizing functional groups and substituents. The parent structure is the 1H-indole system, a bicyclic aromatic heterocycle comprising a six-membered benzene ring fused to a five-membered pyrrole ring. The carboxamide group (-CONH2) is attached at position 2 of the indole core. The substituent on the nitrogen atom of the carboxamide is a 2-(thiophen-3-yl)ethyl group, which consists of an ethyl chain (CH2CH2) linking the carboxamide to the 3-position of a thiophene ring.

The compound’s CAS Registry Number, 1286718-79-3 , uniquely identifies it in chemical databases. Its SMILES notation, O=C(C(N1)=CC2=C1C=CC=C2)NCCC3=CSC=C3 , encodes the connectivity of atoms and functional groups, emphasizing the ethyl bridge between the indole carboxamide and thiophene moieties.

Molecular Formula and Weight Analysis

This compound has the molecular formula C15H14N2OS , derived from the following components:

- Indole core : C8H6N

- Carboxamide group : CONH2 (adds C1O1N1H2)

- 2-(Thiophen-3-yl)ethyl substituent : C5H5S (thiophene) + C2H4 (ethyl bridge)

The molecular weight is 270.35 g/mol , calculated using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00, S: 32.07). Table 1 summarizes key molecular parameters.

Table 1: Molecular formula and weight analysis

| Parameter | Value |

|---|---|

| Molecular formula | C15H14N2OS |

| Exact mass | 270.08 g/mol |

| Monoisotopic mass | 270.08 g/mol |

| CAS Registry Number | 1286718-79-3 |

Three-Dimensional Conformational Studies

The three-dimensional conformation of this compound is influenced by non-covalent interactions and steric effects. Computational studies, such as density functional theory (DFT) optimizations, reveal that the ethyl linker adopts a staggered conformation to minimize steric hindrance between the indole and thiophene rings. Key observations include:

- Planarity of the indole system : The indole core remains nearly planar, with a dihedral angle of 2.1° between the benzene and pyrrole rings.

- Orientation of the thiophene ring : The thiophene moiety rotates freely around the ethyl linker’s C-C bond, sampling orientations where its sulfur atom is either syn or anti to the indole nitrogen.

- Intramolecular hydrogen bonding : The carboxamide’s NH group forms a weak hydrogen bond (2.9 Å) with the π-electron cloud of the thiophene ring, stabilizing specific conformers.

Molecular docking simulations of analogous thiophene-indole hybrids suggest that the ethyl linker’s flexibility allows the compound to adapt to binding pockets in biological targets, such as enzymes or receptors.

Comparative Structural Analysis with Analogous Indole-Thiophene Hybrids

This compound belongs to a broader class of indole-thiophene hybrids, which exhibit diverse biological and electronic properties. Table 2 compares its structural features with those of related compounds.

Table 2: Structural comparison of indole-thiophene hybrids

Key insights from this comparison include:

- Linker length : Ethyl linkers (as in the target compound) provide greater conformational flexibility than methyl linkers, potentially enhancing binding to sterically constrained targets.

- Thiophene substitution position : Thiophen-3-yl substitution (vs. 2-yl) alters electronic properties, as the sulfur atom’s orientation relative to the indole system affects π-π stacking interactions.

- Heterocycle variation : Replacing thiophene with benzothiophene introduces additional aromaticity, increasing molecular rigidity and lipophilicity.

These structural nuances highlight the compound’s unique position within the indole-thiophene hybrid family, balancing flexibility, electronic diversity, and synthetic accessibility.

特性

IUPAC Name |

N-(2-thiophen-3-ylethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c18-15(16-7-5-11-6-8-19-10-11)14-9-12-3-1-2-4-13(12)17-14/h1-4,6,8-10,17H,5,7H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEZCXLPXFFLBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide typically involves the following steps:

Formation of the Thiophene Derivative: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

化学反応の分析

Types of Reactions

N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The indole ring can be reduced to form indoline derivatives.

Substitution: Both the thiophene and indole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

科学的研究の応用

Antitumor Activity

Research indicates that compounds with an indole-2-carboxamide scaffold, including N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide, exhibit significant antitumor properties. A study highlighted that several indoleamide derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Notably, these compounds demonstrated selective activity against pediatric glioblastoma multiforme (GBM) cells, suggesting their potential as therapeutic agents in oncology .

Case Study:

In a recent investigation, the compound was screened for its cytotoxic effects on KNS42 tumor cells, revealing a dose-dependent inhibition of cell proliferation and migration. The study further explored the mechanism of action through transcriptional analysis, indicating that these compounds could induce apoptosis in cancer cells .

Antitubercular Activity

This compound and its analogs have been identified as promising candidates for treating multidrug-resistant tuberculosis (MDR-TB). The mycobacterial membrane protein large 3 (MmpL3) is a critical target for drug development against TB, and indoleamides have shown potent inhibitory effects on this target. For instance, derivatives of indole-2-carboxamides were found to have minimum inhibitory concentrations (MIC) in the low micromolar range against Mycobacterium tuberculosis .

Table 1: Antitubercular Activity of Indoleamides

| Compound Name | MIC (μM) | Cytotoxicity (IC50 > μM) |

|---|---|---|

| NITD-304 | 0.012 | >200 |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | 0.68 | Not specified |

| N-rimantadine-4,6-dimethylindole-2-carboxamide | 0.88 | Not specified |

Cannabinoid Receptor Modulation

Recent studies have also investigated the role of indole-2-carboxamide derivatives as selective agonists for cannabinoid receptors, particularly cannabinoid receptor 2 (CB2). These compounds have shown promising results in modulating cannabinoid pathways, which could be beneficial in treating various conditions such as pain and inflammation .

Case Study:

One study demonstrated that certain indoleamide derivatives exhibited an effective agonistic activity at CB2 receptors with an effective concentration (EC50) of 0.98 μM. This suggests their potential utility in developing new analgesics or anti-inflammatory drugs .

Pharmacokinetic Properties

The pharmacokinetic properties of this compound are crucial for its development as a therapeutic agent. Studies have indicated that compounds within this class demonstrate favorable plasma stability and bioavailability profiles, which are essential for their efficacy and safety in clinical settings .

作用機序

The mechanism of action of N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Heterocycle and Linker Modifications

- Thiophene Position : The target compound’s thiophen-3-yl group contrasts with thiophene-2-carboxamide derivatives (e.g., ). The 3-position may alter electronic properties and steric interactions compared to 2-substituted thiophenes .

- Linker Length : Compounds with ethoxy chains (e.g., PT-ADA-PPR in ) exhibit extended linkers, improving solubility and enabling dual emission for imaging, whereas the shorter ethyl linker in the target compound may prioritize membrane permeability .

Substituent Effects

Pharmacological Implications

- Antiviral Applications : The sulfonamide group in R8L2 () is critical for HIV-1 inhibition, implying that analogous functionalization of the target compound’s amide group may confer antiviral properties .

生物活性

N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide is an indole derivative that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of an indole core and a thiophene ring, which may enhance its interaction with biological targets. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which play a significant role in pain and inflammation management.

- Receptor Modulation : By binding to certain receptors, it may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Biological Activities

This compound exhibits a range of biological activities:

-

Anticancer Activity :

- In vitro studies have shown that indole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against cancer cells, suggesting potential as chemotherapeutic agents .

- A study reported that indole-based compounds significantly stimulated apoptotic induction in colon cancer cells, reaching an efficacy of 21.38% compared to control cells .

-

Anti-inflammatory Properties :

- The compound's ability to inhibit COX enzymes suggests it may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

- Antimicrobial Activity :

- Neuropharmacological Effects :

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a notable study, researchers evaluated the anticancer efficacy of this compound against HepG2 liver cancer cells. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations. The study employed DNA fragmentation assays to confirm the induction of apoptosis, showcasing the compound's potential as a chemotherapeutic agent .

Q & A

Basic: What are the common synthetic routes for N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide?

The synthesis typically involves coupling indole-2-carboxylic acid derivatives with amines containing thiophene substituents. For example, a Pd-catalyzed amidation approach (as described for analogous compounds) can be employed. In a representative procedure, indole-2-carboxylic acid is activated (e.g., via ethyl ester formation using SOCl₂ in ethanol), followed by reaction with a thiophene-ethylamine derivative under reflux conditions. Purification via column chromatography (e.g., using DCM/EtOAc gradients) yields the final product .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

- IR spectroscopy : To identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- ¹H/¹³C NMR : To assign proton environments (e.g., indole C2-H, thiophene protons) and carbon backbone .

- Elemental analysis : To verify purity and molecular formula .

Advanced: How can researchers optimize the synthetic yield of this compound?

Yield optimization requires:

- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in amidation reactions .

- Stoichiometric control : Excess amine (1.1–1.2 equiv) ensures complete conversion of the carboxylic acid derivative .

- Reaction time/temperature : Reflux in acetic acid (3–5 hours) or THF (under inert atmosphere) minimizes side products .

Advanced: How can hydrogen bonding patterns influence the compound’s crystallographic behavior?

Hydrogen bonds (e.g., N–H···O=C interactions) dictate molecular packing and stability in crystals. Graph-set analysis (as per Etter’s formalism) can categorize these interactions (e.g., R₂²(8) motifs), aiding in predicting solubility and polymorphic forms. Computational tools (e.g., Mercury CSD) combined with SHELXL refinement validate these patterns .

Advanced: What methodological strategies address contradictions in pharmacological activity data?

- Dose-response profiling : Evaluate compound efficacy across concentrations (e.g., IC₅₀ determination via ADP-induced platelet aggregation assays for P2Y12 antagonists) .

- Receptor selectivity assays : Use competitive binding studies (e.g., radioligand displacement) to rule off-target effects .

- Metabolic stability tests : Liver microsome assays identify rapid degradation, explaining discrepancies between in vitro and in vivo results .

Advanced: How do researchers resolve crystallographic refinement challenges for this compound?

- Twinned data handling : SHELXL’s twin refinement module (BASF parameter) corrects for pseudo-merohedral twinning .

- Disordered solvent modeling : PART instructions in SHELXL isolate electron density for solvent molecules, improving R-factors .

- Hydrogen atom placement : DFIX restraints ensure geometrically sensible positions for N–H and O–H groups .

Basic: What purification methods are effective for isolating this compound?

- Recrystallization : Use DMF/acetic acid mixtures to remove unreacted starting materials .

- Chromatography : Silica gel columns with gradients of DCM/EtOAc (90:10 → 70:30) separate polar byproducts .

Advanced: How can computational modeling predict the compound’s bioactivity?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target receptors (e.g., P2Y12 binding pockets) .

- QSAR models : Correlate substituent effects (e.g., thiophene vs. furan) with activity trends using Hammett σ values .

Basic: What analytical techniques assess compound purity post-synthesis?

- TLC : Monitor reaction progress using UV-active spots (λ = 254 nm) .

- HPLC : C18 columns with acetonitrile/water gradients quantify impurities (<0.5%) .

Advanced: How do researchers analyze metabolic pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。